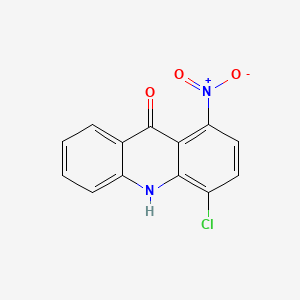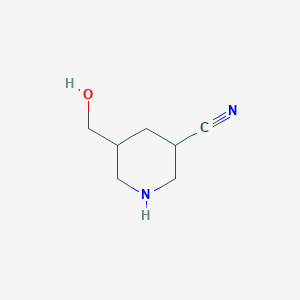
5-(Hydroxymethyl)piperidine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Hydroxymethyl)piperidine-3-carbonitrile is an organic compound that features a piperidine ring substituted with a hydroxymethyl group and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hydroxymethyl)piperidine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable nitrile with a hydroxymethyl-substituted amine in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dimethylformamide (DMF) or acetonitrile.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions: 5-(Hydroxymethyl)piperidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to an amine under hydrogenation conditions.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products:
Oxidation: 5-(Carboxymethyl)piperidine-3-carbonitrile.
Reduction: 5-(Hydroxymethyl)piperidine-3-amine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
科学的研究の応用
5-(Hydroxymethyl)piperidine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(Hydroxymethyl)piperidine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Piperidine-3-carbonitrile: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
5-(Hydroxymethyl)pyridine-3-carbonitrile: Contains a pyridine ring instead of a piperidine ring, which can alter its chemical properties and reactivity.
Uniqueness: 5-(Hydroxymethyl)piperidine-3-carbonitrile is unique due to the presence of both hydroxymethyl and nitrile groups on the piperidine ring, providing a balance of reactivity and stability that is valuable in various synthetic and research applications.
特性
分子式 |
C7H12N2O |
|---|---|
分子量 |
140.18 g/mol |
IUPAC名 |
5-(hydroxymethyl)piperidine-3-carbonitrile |
InChI |
InChI=1S/C7H12N2O/c8-2-6-1-7(5-10)4-9-3-6/h6-7,9-10H,1,3-5H2 |
InChIキー |
DSVSMZAZPMAHOY-UHFFFAOYSA-N |
正規SMILES |
C1C(CNCC1C#N)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-dichloro-N-[(2,4-diaminoquinazolin-6-yl)methyl]benzamide](/img/structure/B15218475.png)


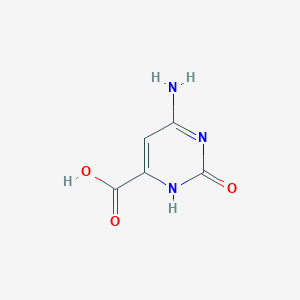
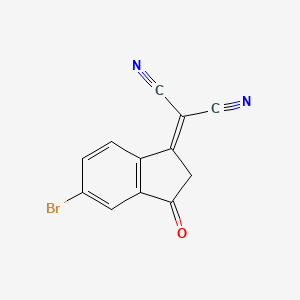
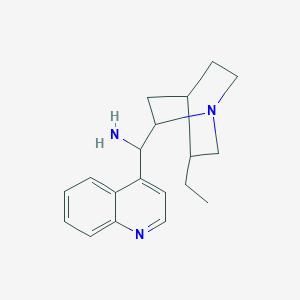
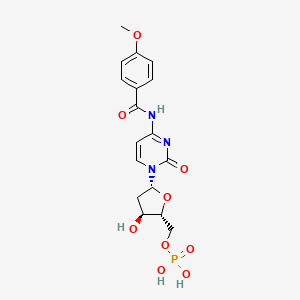

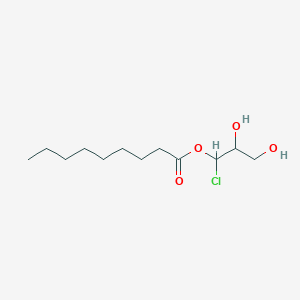
![tert-Butyl 4-hydroxy-1-oxa-8-azaspiro[5.5]undecane-8-carboxylate](/img/structure/B15218543.png)

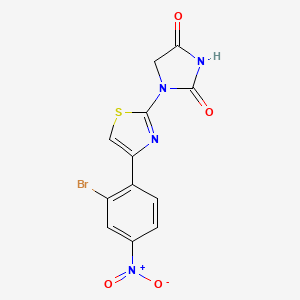
![Benzyl (4aR,6R,7aS)-1-(4-methoxybenzyl)-6-methylhexahydro-5H-pyrrolo[3,2-d][1,2,3]oxathiazine-5-carboxylate 2,2-dioxide](/img/structure/B15218560.png)
